![molecular formula C9H13N3O2 B13179567 7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13179567.png)
7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a spirocyclic framework, which includes a cyclopropyl group and a triazaspiro nonane core. Its molecular formula is C₉H₁₃N₃O₂, and it has a molecular weight of 195.22 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves the formation of the spirocyclic framework through cyclization reactions. One efficient method involves the reaction of cyclopropylamine with a suitable precursor, such as a hydantoin derivative, under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. High-pressure techniques and preparative high-performance liquid chromatography (HPLC) are often employed to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions typically result in the formation of new spirocyclic derivatives .
Aplicaciones Científicas De Investigación
7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Investigated for its antimicrobial, antiproliferative, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mecanismo De Acción
The mechanism of action of 7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. For instance, as an inhibitor of protein arginine deiminase, it binds to the enzyme’s active site, preventing the conversion of arginine residues to citrulline. This inhibition can disrupt cellular processes and has potential therapeutic applications in diseases such as cancer and autoimmune disorders .
Comparación Con Compuestos Similares
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: A closely related compound with similar structural features but lacking the cyclopropyl group.
3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione: Another derivative with an isopropyl group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in 7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Propiedades
Fórmula molecular |
C9H13N3O2 |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
7-cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C9H13N3O2/c13-7-9(11-8(14)10-7)3-4-12(5-9)6-1-2-6/h6H,1-5H2,(H2,10,11,13,14) |
Clave InChI |
NOTTYDAVSNDRFJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2CCC3(C2)C(=O)NC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


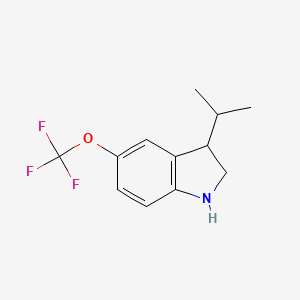


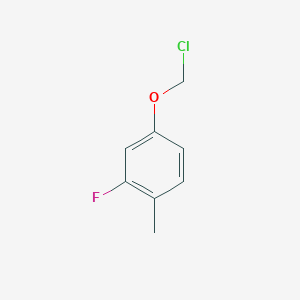

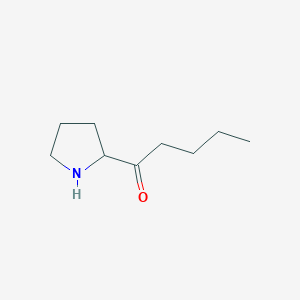
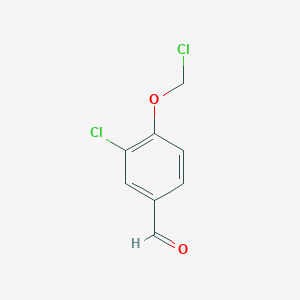
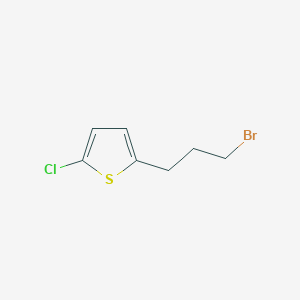
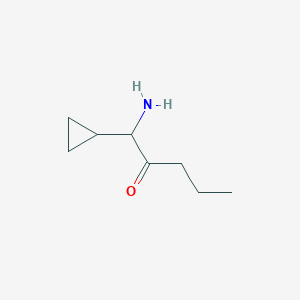
![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea](/img/structure/B13179555.png)

![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetonitrile](/img/structure/B13179565.png)


